molecular formula C13H17ClN2O2 B2540660 2-CHLORO-N-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-METHYLACETAMIDE CAS No. 757220-81-8

2-CHLORO-N-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-METHYLACETAMIDE

Cat. No.: B2540660
CAS No.: 757220-81-8
M. Wt: 268.74
InChI Key: XLDXUBLCQLMNIF-UHFFFAOYSA-N
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Description

The compound “2-[(2-chloroacetyl)-methylamino]-N-(2,5-dimethylphenyl)acetamide” is a type of chloroacetamide . It is also known by other names such as 1-Chloroacetylamino-2,6-dimethylbenzene, 2-Chloro-2′,6′-acetoxylidide, 2-Chloro-2′,6′-dimethylacetanilide, 2-Chloro-N- (2,6-dimethylphenyl)acetamide, N- (2,6-Dimethylphenyl)-2-chloroacetamide, N- (2,6-Xylyl)chloroacetamide, N-Chloroacetyl-2,6-dimethylaniline, Chloroacetamido-2,6-xylidine .


Synthesis Analysis

The synthesis of this compound could be achieved by treating 2,6-dimethylaniline with 2-chloroacetyl chloride . The reaction could be carried out under various conditions, and the exact method would depend on the specific requirements of the synthesis .


Molecular Structure Analysis

The linear formula of this compound is ClCH2CONHC6H3(CH3)2 . It has a molecular weight of 197.66 . The InChI key is FPQQSNUTBWFFLB-UHFFFAOYSA-N .


Chemical Reactions Analysis

As a type of cyanoacetamide, this compound possesses both electrophilic and nucleophilic properties . Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH . These chemical properties have been used to design different heterocyclic moieties with different ring sizes .


Physical and Chemical Properties Analysis

This compound has a melting point of 150-151 °C (lit.) . It is also worth noting that it has a molecular weight of 197.66 .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is worth noting that many members of the Caine family of local anesthetics, which include similar structures, inhibit the sensation of pain by blocking the transfusion of sodium ions across the cell membrane .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for this compound are not mentioned in the search results, it is worth noting that cyanoacetamides, which include similar structures, have been used to design different heterocyclic moieties with different ring sizes . This suggests potential future directions in the design of new heterocyclic compounds.

Properties

IUPAC Name

2-[(2-chloroacetyl)-methylamino]-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-9-4-5-10(2)11(6-9)15-12(17)8-16(3)13(18)7-14/h4-6H,7-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDXUBLCQLMNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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